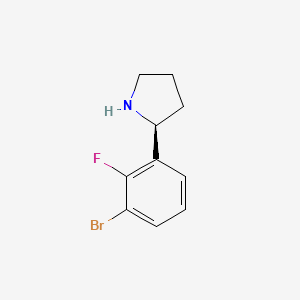
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-bromo-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The 3-bromo-2-fluoroaniline is coupled with (S)-pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced forms of the compound.
Applications De Recherche Scientifique
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(3-Bromo-2-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
(S)-2-(3-Bromo-2-iodophenyl)pyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(S)-2-(3-Bromo-2-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
(2S)-2-(3-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
Clé InChI |
LAWVVZKMCMFAJQ-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=C(C(=CC=C2)Br)F |
SMILES canonique |
C1CC(NC1)C2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12987261.png)
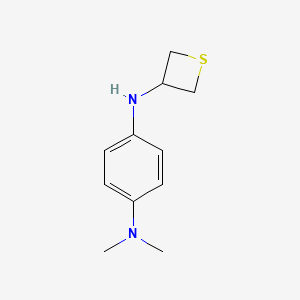
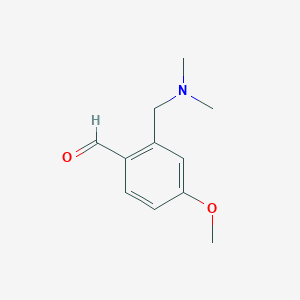
![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)
![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)
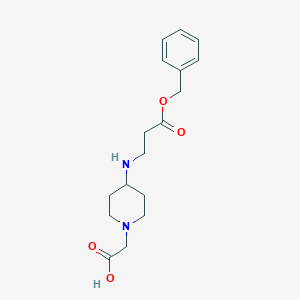
![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)
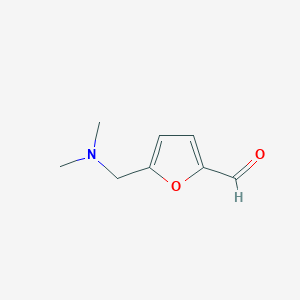
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)
![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
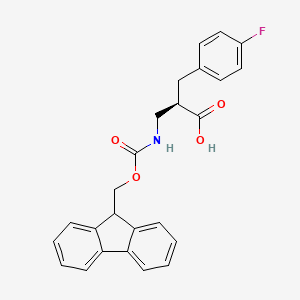
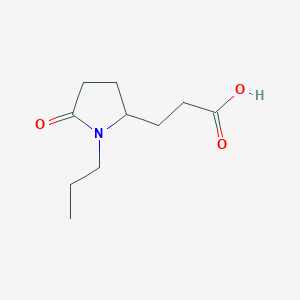
![5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)
